Sciadonic acid

Vue d'ensemble

Description

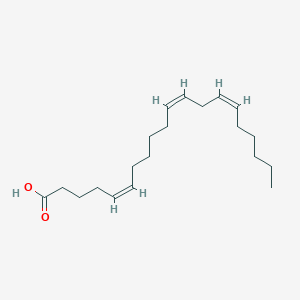

(5Z,11Z,14Z)-icosatrienoic acid is an icosatrienoic acid in which the three double bonds have Z configuration and are located at positions 5, 11 and 14. It has a role as a plant metabolite and an anti-inflammatory agent. It is a conjugate acid of a (5Z,11Z,14Z)-icosatrienoate.

Sciadonic acid is a natural product found in Torreya grandis, Juniperus phoenicea, and other organisms with data available.

Activité Biologique

Sciadonic acid (SA), a unique Δ5-olefinic fatty acid predominantly found in pine nuts, has garnered attention for its diverse biological activities, particularly its anti-inflammatory properties and effects on lipid metabolism. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its unusual polymethylene-interrupted structure, which distinguishes it from other fatty acids like arachidonic acid (ARA). The chemical structure of this compound can be represented as:

This structural uniqueness allows SA to integrate into cellular membranes and modulate various physiological functions.

Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

One of the primary mechanisms through which this compound exerts its biological effects is by inhibiting the enzyme SCD1. This enzyme is crucial for the synthesis of monounsaturated fatty acids from saturated fatty acids. Research indicates that dietary supplementation with this compound leads to a significant reduction in triglyceride levels in both plasma and liver tissues by downregulating SCD1 activity .

Key Findings:

- In Vivo Studies: In normo-triglyceride rats fed a diet containing 10% this compound, there was a 50% decrease in plasma triglycerides after six weeks .

- Mechanistic Insights: The inhibition of SCD1 results in decreased levels of specific monounsaturated fatty acids (e.g., 16:1n-7) without affecting others like 18:1n-9, indicating selective modulation of lipid metabolism .

Anti-Inflammatory Effects

This compound also exhibits notable anti-inflammatory properties. It acts by displacing arachidonic acid from phospholipid pools, thereby reducing the production of pro-inflammatory mediators derived from ARA .

Mechanistic Pathways:

- Reduction of Pro-inflammatory Mediators: Incorporation of SA into macrophage phospholipids has been shown to lower levels of inflammatory cytokines through the inhibition of NF-κB and MAPK signaling pathways .

- Clinical Implications: The anti-inflammatory effects suggest potential therapeutic applications for conditions characterized by chronic inflammation.

Dietary Supplementation Studies

Several studies have investigated the effects of this compound as a dietary supplement:

These studies highlight the potential for this compound to serve as a functional food component with health benefits related to lipid metabolism and inflammation management.

Potential Therapeutic Applications

Given its biological activities, this compound may have several therapeutic applications:

- Cardiovascular Health: By modulating lipid profiles and reducing triglycerides, SA may contribute to cardiovascular health.

- Anti-inflammatory Treatments: Its ability to inhibit inflammatory pathways positions SA as a candidate for treating inflammatory diseases such as arthritis or skin conditions.

- Skin Health: Preliminary evidence suggests that topical application may enhance skin barrier function and hydration.

Applications De Recherche Scientifique

Clinical Applications in Dermatology

Recent studies have highlighted the anti-inflammatory potential of sciadonic acid in dermatological applications. A notable study investigated the effects of Delta-5® oil, which contains 24% this compound, on skin barrier function. The findings demonstrated that treatment with this oil significantly reduced transepidermal water loss (TEWL) and improved skin barrier repair in chemically damaged skin compared to untreated controls. Specifically:

- TEWL Reduction : Statistically significant decreases were observed on days 3 (125% more reduced), 7 (74% more reduced), and 28 (69% more reduced) post-treatment.

- Skin Redness : There was a noticeable reduction in skin redness on days 3 and 7 in treated areas compared to untreated ones.

These results suggest that this compound can enhance skin barrier function and promote healing in conditions like dermatitis, acne, and eczema .

Effects on Triglyceride Levels

This compound has been shown to influence lipid metabolism by inhibiting the activity of the enzyme Stearoyl-CoA Desaturase 1 (SCD1). In an in vivo study involving normo-triglyceride rats fed a diet enriched with this compound, researchers observed:

- A 50% decrease in plasma triglycerides due to reduced secretion of very-low-density lipoprotein (VLDL) triglycerides from the liver.

- Inhibition of SCD1 led to a reduction in monoene synthesis within the liver, which is crucial for managing hypertriglyceridemia.

This suggests that this compound may be beneficial for metabolic disorders characterized by elevated triglyceride levels .

Dietary Supplementation

Given its beneficial properties, this compound is being explored as a dietary supplement. Its incorporation into diets may help modulate inflammatory responses and improve overall health. Research indicates that this compound can replace arachidonic acid in cell membranes, thereby influencing the production of pro-inflammatory mediators derived from arachidonic acid .

Mechanistic Studies

This compound's role in biochemical pathways has been extensively studied. It has been shown to:

- Inhibit phosphodiesterase and lipoxygenase-5 activities, contributing to its anti-inflammatory effects.

- Affect the synthesis of uncommon fatty acids within cellular membranes, leading to altered lipid profiles that can impact physiological functions .

Case Studies and Research Findings

Analyse Des Réactions Chimiques

Lipid Peroxidation and Oxidative Stability

Sciadonic acid exhibits reduced susceptibility to oxidative rancidity due to its double-bond arrangement. Only the Δ11 and Δ14 positions are methylene-interrupted (conjugated), making these sites reactive toward peroxidation via hydrogen abstraction . In contrast, the Δ5 double bond is isolated, limiting radical propagation.

| Fatty Acid | Double Bond Positions | Methylene-Interrupted Pairs | Relative Oxidative Stability |

|---|---|---|---|

| This compound | 5, 11, 14 | 11–14 | High |

| Arachidonic acid | 5, 8, 11, 14 | 5–8, 8–11, 11–14 | Low |

| α-Linolenic acid | 9, 12, 15 | 9–12, 12–15 | Moderate |

This stability allows this compound to resist degradation in formulations requiring extended shelf lives .

Halogenation Reactions

This compound undergoes iodine addition at its double bonds, a reaction used to determine its iodine value (IV). The IV quantifies unsaturation via the Wijs method :

-

B : Titrant volume for blank

-

S : Titrant volume for sample

-

N : Sodium thiosulfate normality

-

W : Sample weight (g)

This compound’s theoretical IV is ~180–190 g I₂/100 g , reflecting three double bonds .

Enzymatic Inhibition of Stearoyl-CoA Desaturase 1 (SCD1)

This compound suppresses SCD1 activity, an enzyme catalyzing Δ9-desaturation of saturated fatty acids (e.g., stearic acid to oleic acid). Key findings:

This inhibition disrupts triglyceride synthesis, offering therapeutic potential for metabolic disorders .

Anti-Inflammatory Interactions

This compound competitively inhibits arachidonic acid metabolism by occupying phospholipid binding sites without forming pro-inflammatory eicosanoids . Key pathways affected:

Synthetic and Biosynthetic Pathways

This compound is synthesized via:

-

Δ5-Desaturase Activity : Transgenic expression of Anemone leveillei desaturases (AL10, AL21) on 20:2n-6 substrates .

-

Lipase-Catalyzed Esterification : Solvent-free esterification using pine nut oil and Rhizomucor miehei lipase .

Biochemical Signaling Roles

-

PI3K/AKT/GLUT-2 Pathway Activation : Enhances glucose uptake in diabetic models by upregulating IRS-2, PI3K, and GLUT-2 expression .

-

PPARγ Modulation : Regulates lipid metabolism genes, improving insulin sensitivity .

Comparative Reactivity with Arachidonic Acid

| Property | This compound | Arachidonic Acid |

|---|---|---|

| Double Bonds | 3 (Δ5,11,14) | 4 (Δ5,8,11,14) |

| Pro-inflammatory Mediators | None | Prostaglandins, Leukotrienes |

| Oxidative Stability | High | Low |

| SCD1 Inhibition | Yes | No |

Propriétés

IUPAC Name |

(5Z,11Z,14Z)-icosa-5,11,14-trienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h6-7,9-10,15-16H,2-5,8,11-14,17-19H2,1H3,(H,21,22)/b7-6-,10-9-,16-15- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRHHYVQTPBEDFE-URZBRJKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCC=CCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCC/C=C\CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601317197 | |

| Record name | Sciadonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7019-85-4 | |

| Record name | Sciadonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7019-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sciadonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007019854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sciadonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601317197 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | SCIADONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69Y3H52QB5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.